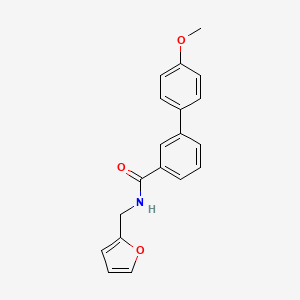![molecular formula C16H23FN2O B5760259 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a chemical compound that is widely used in scientific research. This compound is also known as EFDP or 4'-ethyl-4-(3-fluorophenyl)-1-piperazinecarboxaldehyde-1-butanol. It is a potent and selective dopamine transporter inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.
作用机制
The mechanism of action of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the amount of dopamine available in the synaptic cleft, which leads to increased activation of dopamine receptors and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone are complex and depend on the specific neurological disorder being treated. In general, this compound has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and reward processing. However, it is important to note that excessive dopamine signaling can also lead to adverse effects such as addiction and psychosis.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone in lab experiments is its high selectivity for the dopamine transporter, which allows researchers to study the specific effects of dopamine signaling on neurological function. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine transporters. Another area of interest is the investigation of the long-term effects of dopamine signaling on neurological function and behavior. Additionally, there is a need for further research on the potential risks and benefits of using dopamine transporter inhibitors for the treatment of neurological disorders.
合成方法
The synthesis of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 3-fluoro-4-nitrophenylacetic acid with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 4'-ethyl-4-(3-fluoro-4-nitrophenyl)-1-piperazinecarboxaldehyde, which is then reduced to yield 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone.
科学研究应用
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.
属性
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-5-16(20)13-6-7-15(14(17)12-13)19-10-8-18(4-2)9-11-19/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDDEPAMENQFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)
![1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5760255.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![N-[4-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B5760272.png)

